molecular formula C10H10N2O3S B1528460 Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate CAS No. 1423029-30-4

Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B1528460
CAS No.: 1423029-30-4
M. Wt: 238.27 g/mol
InChI Key: REJVAPPTRPVTHU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with an amino group, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxazole and thiophene rings can facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-2-(furan-2-yl)-1,3-oxazole-4-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 5-amino-2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-amino-2-thiophen-2-yl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-14-10(13)7-8(11)15-9(12-7)6-4-3-5-16-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJVAPPTRPVTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183409
Record name 4-Oxazolecarboxylic acid, 5-amino-2-(2-thienyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-30-4
Record name 4-Oxazolecarboxylic acid, 5-amino-2-(2-thienyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 5-amino-2-(2-thienyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
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Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
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Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
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Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
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Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate
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Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

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